molecular formula C2H5NO2 B1338164 Glycine-13C2 CAS No. 67836-01-5

Glycine-13C2

Cat. No. B1338164
CAS RN: 67836-01-5
M. Wt: 77.052 g/mol
InChI Key: DHMQDGOQFOQNFH-ZDOIIHCHSA-N
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Description

Glycine, the simplest amino acid with the chemical formula NH2CH2COOH, plays a crucial role in various biological processes. It is involved in the synthesis of proteins, as well as in metabolic pathways such as the synthesis of glutathione and the regulation of one-carbon metabolism. Glycine's importance is highlighted by its involvement in obesity and metabolic diseases, where lower circulating levels have been observed, suggesting potential benefits from supplementation . Additionally, glycine's presence in elastin, as studied through isotopic labeling and solid-state NMR spectroscopy, indicates its structural significance in proteins .

Synthesis Analysis

The synthesis of glycine-13C2, specifically cholyl[1,2-13C2]glycine, has been improved through the use of peptide coupling reagents, yielding high purity and over 90% yield, which is beneficial for large-scale preparations . Another method involves the synthesis of α-13C glycine from K13CN, providing a straightforward approach to produce gram quantities of labeled glycine suitable for protein labeling in NMR studies .

Molecular Structure Analysis

The molecular structure of glycine has been extensively studied using NMR spectroscopy. For instance, the 13C chemical shift and 13C-15N dipolar tensors of [1-13C]glycyl[15N]glycine have been determined, providing insights into the peptide bond's electronic environment and confirming the C-N bond length through solid-state NMR . The conformational characterization of glycine residues in homopolypeptides has also been explored, revealing the influence of different conformations on the 13C chemical shifts of glycine's methylene carbons .

Chemical Reactions Analysis

Glycine participates in various chemical reactions within the body. It is synthesized from serine, threonine, choline, and hydroxyproline and degraded through pathways such as the glycine cleavage system. Glycine is also a precursor for the biosynthesis of several critical molecules, including glutathione, heme, and creatine . Moreover, glycine's incorporation into DNA has been studied using [1-13C]glycine, demonstrating its role in purine biosynthesis .

Physical and Chemical Properties Analysis

Glycine's physical and chemical properties are influenced by its simple structure, with a hydrogen atom as its side chain. This structure contributes to its role in metabolic regulation, antioxidative reactions, and neurological function. Glycine's presence in bile acids is essential for the digestion of dietary fat and the absorption of fatty acids . The study of glycine in different environments, such as the interstellar medium and its potential role in the emergence of life, further emphasizes its fundamental chemical properties .

Scientific Research Applications

Uptake in Agriculture

Glycine-13C2 has been studied for its uptake by agriculturally important plants, such as Phleum pratense and Trifolium hybridum. These studies show that a significant portion of glycine-derived nitrogen is absorbed as intact amino acid by these plants (Näsholm, Huss-Danell, & Högberg, 2000).

Role in Erythrocytes

Research has explored the use of Glycine-13C2 in understanding intra-erythrocyte microviscosity and the diffusion of labeled glutathione. This study provides insights into cellular biophysics and the dynamics of key cellular components (Endre, Chapman, & Kuchel, 1983).

Uptake by Wheat Plants

Another application of Glycine-13C2 has been in studying its uptake by wheat plants. This research demonstrates that field-grown wheat can absorb glycine directly from the soil, challenging the traditional view of plant nitrogen sourcing (Näsholm, Huss-Danell, & Högberg, 2001).

NMR Studies in Polymorphs

Glycine-13C2 has been critical in nuclear magnetic resonance (NMR) studies to differentiate between alpha and gamma polymorphs of glycine, aiding in understanding the dynamic properties of these polymorphs (Potrzebowski, Tekely, & Dusausoy, 1998).

Metabolism in Astroglial Cells

Research on Glycine-13C2 has also been conducted in the context of astroglial cell metabolism, particularly in the synthesis of creatine, serine, and glutathione. These findings are relevant for understanding brain metabolism and neurological functions (Dringen, Verleysdonk, Hamprecht, Willker, Leibfritz, & Brand, 1998).

Implications for Nutrition and Health

The study of Glycine-13C2 contributes to understanding glycine metabolism in animals and humans, highlighting its role in metabolic regulation, antioxidative reactions, and neurological function, with implications for various diseases and health conditions (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).

Photosynthesis and Protein Synthesis

Glycine-13C2 is also used to study the role of glycine in photosynthesis and protein synthesis in plants, like in the case of soybean leaves, where it helps in understanding the photorespiratory C2 cycle (Cegelski & Schaefer, 2005).

Safety And Hazards

Glycine-13C2 may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may also be harmful if swallowed .

Future Directions

Glycine-13C2 has potential applications in various fields. For instance, it can be used in NMR-based and MS-based studies . It can also be used in the study of cellular metabolism, which could lead to important insights in biomedical research . Furthermore, it can be used in the study of the fate of glyphosate and its degradation products in agricultural soil .

properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514663
Record name (~13~C_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.052 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-13C2

CAS RN

67836-01-5
Record name (~13~C_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
D Sandström - 2004 - diva-portal.org
… Various dipole-dipole recoupling sequences have been tested on powder glycine-13C2 NMR and … dipole-dipole recoupling sequences for the 13C NMR experiments on glycine-13C2. …
Number of citations: 0 www.diva-portal.org
X Fang, K Schmidt-Rohr - NMR studies of complex carbon …, 2008 - search.proquest.com
… Selection of 15N-bonded glycine-13C2 and glycine-13C2-bonded 15N. In order to … {15N} REDOR experiments were applied to the glycine-13C2-15N labeled melanoidins. The total …
Number of citations: 6 search.proquest.com
CP Qiu, PI Donaldson… - Annual Meeting of …, 2016 - researchspace.auckland.ac.nz
… ex vivo and in vivo GSH(glycine-13C2,15N) transport were measured … occur rapidly when GSH-(glycine-13C2,15N) was given at … revealed that GSH-(glycine-13C2,15N), circulating at a …
Number of citations: 2 researchspace.auckland.ac.nz
LC Andresen, JAJ Dungait, R Bol, MB Selsted… - PloS one, 2014 - journals.plos.org
It is vital to understand responses of soil microorganisms to predicted climate changes, as these directly control soil carbon (C) dynamics. The rate of turnover of soil organic carbon is …
Number of citations: 53 journals.plos.org
AC Alfonso, TR Moore - AGU Fall Meeting Abstracts, 2010 - ui.adsabs.harvard.edu
Much attention has been given to the ability of peatlands to store carbon (C) and it is now recognized that a better understanding and modeling of C cycling is dependent on the link …
Number of citations: 0 ui.adsabs.harvard.edu
LC Andresen, JAJ Dungait, R Bol, MB Selsted… - 2014 - academia.edu
It is vital to understand responses of soil microorganisms to predicted climate changes, as these directly control soil carbon (C) dynamics. The rate of turnover of soil organic carbon is …
Number of citations: 2 www.academia.edu
CF Labuschagne, NJF Van Den Broek, GM Mackay… - Cell reports, 2014 - cell.com
Previous work has shown that some cancer cells are highly dependent on serine/glycine uptake for proliferation. Although serine and glycine can be interconverted and either might be …
Number of citations: 535 www.cell.com
I Míšek, K Hilscherová - Anal Bioanal Chem, 2014 - researchgate.net
… Twenty microliters of sample (standard, tissue homogenate, blank, control sample) in duplicates was mixed with 10 μL of internal standard solution of glutathione glycine 13C2, 15N (40 …
Number of citations: 0 www.researchgate.net
M Culea, DL Hachey - Rapid communications in mass …, 1995 - Wiley Online Library
A gas chromatography/negative‐ion chemical ionization mass spectrometry method is presented to measure the isotopic enrichment of multiple serine and glycine isotopomers. The …
V Maresca, S Sorbo, S Loppi, F Funaro… - Environmental …, 2020 - Elsevier
… ., Fremont, CA, USA) to build external calibration curves and certified glycine-13C2,15 N-labeled GSH (Sigma-Aldrich) and glycine-13C2,15 N-labeled PC2 (AnaSpec Inc.) as internal …
Number of citations: 22 www.sciencedirect.com

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